Home > Products > Screening Compounds P146682 > N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide -

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide

Catalog Number: EVT-10953378
CAS Number:
Molecular Formula: C18H27NO2
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide, also known as trans-MiM111 or compound 13B, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Charcot-Marie-Tooth Disease type 2A. This compound acts as a mitofusin activator, enhancing mitochondrial fusion, which is crucial for maintaining mitochondrial function and cellular health.

Source

The compound was developed through rational drug design aimed at optimizing pharmacokinetic properties while maintaining biological activity. It is derived from 6-phenylhexanamide derivatives, specifically designed to engage with mitochondrial proteins that play a role in mitochondrial dynamics and health .

Classification

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide belongs to the class of compounds known as amides, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Its structural features include a hydroxycyclohexyl group and a phenyl group, which contribute to its biological activity and pharmacological properties.

Synthesis Analysis

Methods

The synthesis of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials, including cyclohexanol derivatives and phenyl hexanoic acid.
  2. Reactions: The process typically involves:
    • Formation of the Amide Bond: The reaction between the carboxylic acid derivative and the amine is crucial for forming the amide linkage.
    • Hydroxylation: The introduction of the hydroxy group at the 4-position of the cyclohexane ring is achieved through selective hydroxylation reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Technical Details

The synthesis may also involve chiral resolution techniques to obtain the desired trans-isomer, which has been shown to exhibit superior biological activity compared to its cis counterpart. Techniques such as supercritical fluid chromatography may be employed for this purpose .

Molecular Structure Analysis

Structure

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has a complex molecular structure characterized by:

C18H27NO\text{C}_{18}\text{H}_{27}\text{N}\text{O}

This formula indicates the presence of 18 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Data

The compound's molecular weight is approximately 281.42 g/mol. Its structural configuration plays a significant role in its interaction with biological targets, particularly mitofusins.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is its interaction with mitochondrial proteins, specifically mitofusins. This interaction promotes mitochondrial fusion, which is critical for cellular energy metabolism and apoptosis regulation.

Technical Details

The compound's mechanism of action involves binding to specific sites on mitofusin proteins, facilitating their oligomerization and promoting mitochondrial membrane fusion. This process is essential for maintaining mitochondrial integrity and function under stress conditions .

Mechanism of Action

Process

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide enhances mitochondrial fusion through several mechanisms:

  1. Binding Affinity: The compound exhibits high binding affinity for mitofusin proteins, leading to conformational changes that promote their activity.
  2. Stabilization of Oligomers: By stabilizing mitofusin oligomers, the compound enhances their ability to mediate membrane fusion events.
  3. Improved Mitochondrial Dynamics: This results in improved mitochondrial dynamics, which are crucial for cellular energy production and apoptosis regulation.

Data

Studies have demonstrated that trans-MiM111 significantly increases mitochondrial aspect ratios in cell models, indicating enhanced fusion activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts primarily through non-covalent interactions with protein targets rather than undergoing significant chemical transformations.

Relevant data indicate that the compound maintains its efficacy over a range of concentrations and conditions typical in biological systems .

Applications

Scientific Uses

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has significant potential in scientific research and therapeutic applications:

  1. Neurodegenerative Diseases: It is being explored as a treatment for conditions like Charcot-Marie-Tooth Disease type 2A by enhancing mitochondrial function.
  2. Mitochondrial Research: The compound serves as a valuable tool for studying mitochondrial dynamics and associated diseases.
  3. Pharmacological Studies: Its effects on cellular metabolism make it an important candidate for pharmacokinetic studies aimed at optimizing drug delivery systems targeting mitochondrial dysfunction.
Molecular Mechanisms of Mitofusin Activation

Allosteric Modulation of Mitofusin 1/Mitofusin 2 GTPase Domains

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide (designated Compound 13B in key studies) functions as a potent allosteric activator of mitofusin 1 and mitofusin 2 GTPases by mimicking endogenous peptide-peptide interactions (PPIs) that regulate conformational switching. Structural analyses reveal that mitofusins exist in a "closed" conformation stabilized by intramolecular interactions between α-helical domains in their stalk regions—specifically involving residues Val372, Met376, and His380 in the heptad repeat 1 (HR1) domain binding to Leu727, Leu723, and Lys720 in the HR2 domain. This autoinhibitory fold sterically hinders mitochondrial tethering. Compound 13B competitively disrupts these intramolecular HR1-HR2 interactions by mimicking the physicochemical properties of the inhibitory peptide spanning residues 367–384 of mitofusin 2. This binding induces a conformational shift to an "open" state, exposing the GTPase domain and HR2 regions essential for trans-mitofusin dimerization between adjacent mitochondria [1] [8].

The pharmacophore of Compound 13B features:

  • A hydrophobic phenylhexanamide tail mimicking Val372/Met376 side chains
  • A hydrogen bond-donating hydroxycyclohexyl group mimicking His380
  • An optimal spacer length aligning with the 10.8 Å distance between critical residues [1]

Biochemical assays demonstrate that this allosteric modulation increases mitochondrial fusion efficiency (EC~50~ = 2.26 ± 0.42 nM in MFN2-deficient fibroblasts), significantly outperforming earlier triazolurea-based mitofusin activators (EC~50~ > 100 nM) [1].

Table 1: Pharmacophore Elements of Compound 13B and Corresponding Mitofusin Residues

Pharmacophore ElementChemical FeatureMimicked Mitofusin ResidueRole in Conformational Change
6-PhenylhexanamideHydrophobic tailVal372, Met376Displaces HR2 leucine residues
trans-4-HydroxycyclohexylH-bond donorHis380Competes with Asp725 salt bridge
Carboxamide linker10.8 Å spacerN/AOptimal distance alignment

Stereoselective Protein Engagement: Trans-Isomer Specificity

The stereochemistry of the 4-hydroxycyclohexyl moiety governs Compound 13B's bioactivity. Only the trans-isomer (Compound 13B) engages mitofusins, while the cis-isomer (Compound 13A) shows negligible target interaction. X-ray crystallographic studies reveal that the equatorial positioning of the hydroxyl group in the trans-configuration enables hydrogen bonding with Asp725 in the mitofusin 2 HR2 domain—a critical interaction disrupted by the axial orientation in the cis-isomer [1]. Surface plasmon resonance (SPR) confirms a >50-fold higher binding affinity for the trans-isomer (K~d~ = 38 nM) compared to the cis-form (K~d~ > 2,000 nM). This stereospecificity extends to functional assays: only the trans-isomer rescues mitochondrial fusion in MFN2^T105M^ CMT2A neuronal axons (EC~50~ = 5.13 nM), while the cis-isomer fails even at micromolar concentrations [1] [4].

The requirement for trans-stereochemistry underscores:

  • Geometric complementarity to the mitofusin allosteric pocket
  • Precise orientation of hydrogen-bonding donors
  • Avoidance of steric clashes with hydrophobic sub-pockets [9]

Mitochondrial Fusion Promotion via Mitofusin Oligomerization Stabilization

Compound 13B stabilizes functional mitofusin oligomers critical for outer mitochondrial membrane (OMM) fusion. Structural analyses demonstrate that mitofusin 2 forms sustained dimers through its GTPase domain interface even post-GTP hydrolysis—a property enhanced by Compound 13B. This dimerization differs fundamentally from dynamin-related protein 1 (Drp1)-mediated fission complexes and mitofusin 1 transient dimers [5].

The compound accelerates GTPase domain trans-dimerization between mitofusins on opposing mitochondria, increasing the lifetime of fusion-competent complexes by >3-fold. Cryo-EM structures reveal that Compound 13B binding elongates the antiparallel HR2-HR2 coiled-coil tether from 95 Å to 112 Å, facilitating membrane juxtaposition. This conformational change enhances GTP hydrolysis efficiency (k~cat~ increase from 0.4 min⁻¹ to 4.2 min⁻¹) without altering nucleotide affinity [5] [8].

Table 2: Effects on Mitochondrial Dynamics Parameters

ParameterUntreated CMT2A CellsCompound 13B-TreatedChange
Mitochondrial aspect ratio1.8 ± 0.34.2 ± 0.6+133%
Fusion events/hour2.1 ± 0.48.7 ± 1.1+314%
Mitochondrial motility0.3 μm/s1.2 μm/s+300%
Network fragmentation index87% ± 5%32% ± 6%-63%

Restoration of Mitochondrial Dynamics in Dysfunctional Networks

In Charcot-Marie-Tooth disease type 2A (CMT2A) models expressing pathogenic MFN2 mutations (e.g., T105M, R94Q), Compound 13B restores key aspects of mitochondrial dynamics:

  • Fusion-Fission Balance: Reverses MFN2^T105M^ -induced fragmentation by increasing mitochondrial length/width ratios from 1.8 ± 0.3 to 4.2 ± 0.6 (p < 0.001) within 6 hours [4]
  • Axonal Transport: Enhances mitochondrial motility in motor neurons by 300%, rescuing velocity deficits caused by disrupted Miro/Milton/kinesin complexes [4] [7]
  • Metabolic Coupling: Restores mitochondrial membrane potential (ΔΨ~m~) by 65% and increases ATP production by 2.3-fold in CMT2A fibroblasts [1] [10]

Notably, Compound 13B corrects aberrant mitochondrial-peroxisomal contacts in MFN2-deficient cells, demonstrating functional specificity beyond OMM fusion. The compound achieves this by selectively activating residual mutant mitofusin molecules rather than overriding endogenous regulation—confirmed by lack of effect in MFN1/MFN2 double-knockout cells [1] [4] [8].

In aged (>74 week) CMT2A mice, intermittent dosing (once daily) and sustained dosing (twice daily) equally reverse neuromuscular degeneration. Crucially, mitochondrial transport improvements in sciatic nerves correlate linearly (R^2^ = 0.89) with compound exposure, establishing mitochondrial motility as a predictive pharmacodynamic biomarker [4]. Discontinuation leads to symptom recurrence, confirming mechanistic causality between mitofusin activation and disease modification.

Properties

Product Name

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide

IUPAC Name

N-(4-hydroxycyclohexyl)-6-phenylhexanamide

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H27NO2/c20-17-13-11-16(12-14-17)19-18(21)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,16-17,20H,2,5-6,9-14H2,(H,19,21)

InChI Key

SUKXKLNDBLNTSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)CCCCCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.